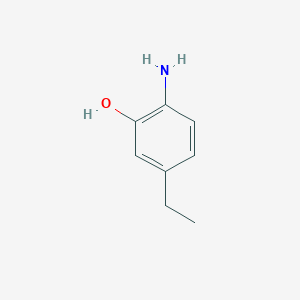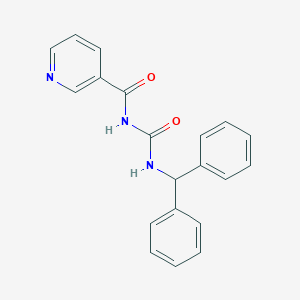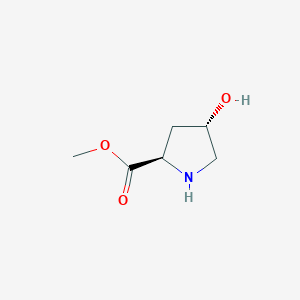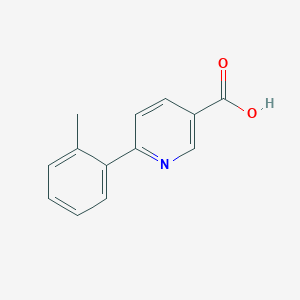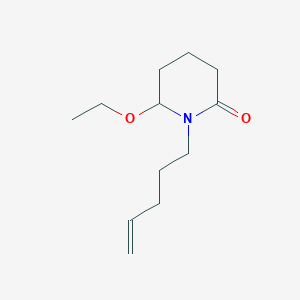
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) is a chemical compound that is widely used in scientific research. It is a member of the piperidinone family, which is known for its diverse range of biological activities. This compound is of particular interest due to its unique chemical structure, which makes it a useful tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to affect the activity of acetylcholine, dopamine, and serotonin, among other neurotransmitters. It is thought that these effects may be due to the ability of this compound to interact with specific receptor sites in the brain.
Effets Biochimiques Et Physiologiques
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) has a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, this compound has been shown to affect the activity of various enzymes and ion channels in the brain. These effects may be responsible for the compound's ability to modulate various physiological processes, including muscle contraction and the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) in laboratory experiments is its relatively simple synthesis method. This makes it a readily available and cost-effective tool for investigating various biochemical and physiological processes. However, one limitation of this compound is its relatively narrow range of biological activities. While it has been shown to affect the activity of various neurotransmitters and enzymes, its effects may not be as broad as other compounds used in scientific research.
Orientations Futures
There are several future directions for research involving 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI). One area of interest is the potential therapeutic applications of this compound. For example, it may be useful in the development of new treatments for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological processes. Finally, there is a need for more research on the synthesis and characterization of related compounds in the piperidinone family, which may have unique biological activities and applications.
Méthodes De Synthèse
The synthesis of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) involves several steps, including the reaction of ethyl 4-pentenoate with lithium diisopropylamide (LDA) to produce the corresponding enolate. This enolate is then reacted with 2-chloro-6-ethoxypiperidin-4-one to yield the final product. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
Applications De Recherche Scientifique
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) has a wide range of scientific research applications. It is commonly used as a tool for investigating the mechanisms of various biochemical and physiological processes. For example, this compound has been used to study the role of acetylcholine in the regulation of muscle contraction, as well as the effects of various neurotransmitters on the central nervous system.
Propriétés
IUPAC Name |
6-ethoxy-1-pent-4-enylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-10-13-11(14)8-7-9-12(13)15-4-2/h3,12H,1,4-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNAXXMVFZXFDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(=O)N1CCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

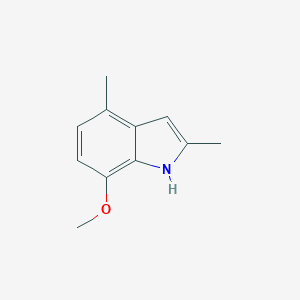
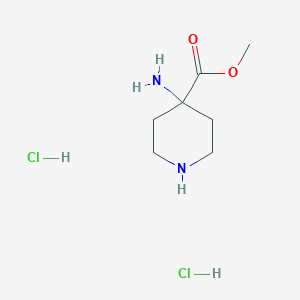
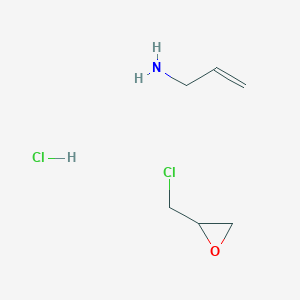
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)

![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
